6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
6-[4-(Trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a pyrrolo[3,4-d]pyrimidine derivative featuring a 4-(trifluoromethyl)benzenesulfonyl substituent at the 6-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl moiety contributes to hydrogen-bonding interactions, making it a candidate for enzyme inhibition studies .
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-1-3-11(4-2-10)22(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNPIIGUPJWLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Reaction Conditions and Mechanisms
The trifluoromethyl group enhances reactivity due to its electron-withdrawing effects, stabilizing intermediates via resonance.
Key Reaction Types
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Nucleophilic Substitution : The pyrrolo[3,4-d]pyrimidine core reacts with the benzenesulfonyl chloride, facilitated by deprotonation.
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Coupling Reactions : Analogous to pyrido[2,3-d]pyrimidine synthesis, involving iodination, cross-coupling, and catalytic amination .
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Protecting Group Deprotection : Acidic or basic conditions to remove sulfonamide or benzyl groups .
Comparative Analysis of Reaction Protocols
| Protocol Feature | Pyrrolo[3,4-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine |
|---|---|---|
| Base | Sodium hydride, K₂CO₃ | Sodium hydride, K₂CO₃ |
| Solvents | DMF, THF | DMF, THF |
| Temperature | 0°C–70°C | 0°C–70°C |
| Key Step | Nucleophilic sulfonation | Coupling with R₁H |
| Protecting Group Removal | Alkali bases in alcohol/water | Sodium in ammonia |
This comparison highlights conserved conditions across pyrrolo-pyrimidine derivatives, with variations in deprotection methods .
Research Findings and Limitations
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Potency and Selectivity : The trifluoromethyl group’s electronic effects enhance target binding, as seen in kinase inhibitors .
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Synthetic Challenges : Multi-step protocols, strict temperature control, and purification steps (e.g., chromatography) remain critical.
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Future Directions : SAR studies on substituents (e.g., R₁, R₂) could optimize bioavailability and therapeutic profiles .
This compound exemplifies the interplay of structural complexity and reactivity in heterocyclic chemistry, with applications spanning medicinal chemistry and catalysis.
Scientific Research Applications
Structure
The molecular structure of 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can be characterized by its unique trifluoromethyl group and pyrrolo-pyrimidine framework. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo-pyrimidine exhibit significant anticancer properties. For instance, some compounds have shown cytotoxic effects against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml . The mechanism often involves the inhibition of specific pathways essential for tumor growth and survival.
Table 1: Anticancer Activity of Pyrrolo-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| Compound A | PC3 | 5 |
| Compound B | K562 | 5 |
| Compound C | HeLa | 10 |
| Compound D | A549 | 8 |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro tests indicated that certain derivatives possess strong antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates surpassing those of standard antifungal agents .
Table 2: Antifungal Activity Against Various Pathogens
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| Compound E | B. cinerea | 96.76 |
| Compound F | S. sclerotiorum | 82.73 |
Insecticidal Activity
Insecticidal properties have also been observed in some derivatives, showing moderate activity against pests like Mythimna separata and Spodoptera frugiperda. These findings suggest potential applications in agricultural pest control .
Allosteric Modulation
Certain pyrrolo-pyrimidine derivatives have been identified as allosteric modulators of muscarinic receptors, which are crucial in various physiological processes. This modulation could lead to developments in treatments for neurological disorders .
Case Study 1: Synthesis and Bioactivity Evaluation
A study published in Frontiers in Chemistry synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their antifungal, insecticidal, and anticancer properties. The results indicated that specific compounds exhibited potent bioactivities comparable to established drugs .
Case Study 2: Structure-Activity Relationship Analysis
Research into the structure-activity relationships (SAR) of these compounds has revealed that modifications on the benzene ring significantly influence their biological activities. For instance, introducing electron-withdrawing groups enhances antimicrobial potency while maintaining low toxicity .
Mechanism of Action
The mechanism of action of 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethylbenzenesulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which can vary depending on the specific application .
Comparison with Similar Compounds
Key Structural Features :
- Core : Pyrrolo[3,4-d]pyrimidine (5H,6H,7H-saturated bicyclic system).
- Substituent : 4-(Trifluoromethyl)benzenesulfonyl group at position 6.
- Molecular Formula : C₁₄H₁₂F₃N₃O₂S (calculated based on analogous compounds in ).
- Molecular Weight : ~329.3 g/mol (estimated from substituent contributions).
The following table compares 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Structural and Functional Insights:
Substituent Effects :
- Trifluoromethyl (CF₃) : The target compound’s CF₃ group increases electronegativity and resistance to oxidative metabolism compared to ethyl or methyl substituents .
- Sulfonyl vs. Carbonyl : The sulfonyl group in the target compound improves solubility in polar solvents (e.g., DMSO) compared to thiadiazole-carbonyl derivatives .
Synthesis :
- The target compound’s synthesis likely follows routes similar to its ethyl-substituted analogue (), involving palladium-catalyzed coupling or sulfonylation of the pyrrolo[3,4-d]pyrimidine core.
- Nickel chloride/sodium borohydride reduction () is a common method for generating saturated pyrrolo-pyrimidine scaffolds.
Biological Activity
The compound 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a member of a class of pyrrolopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the realm of cancer therapeutics. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and specific case studies highlighting its efficacy.
Synthesis and Structural Characterization
The synthesis of pyrrolopyrimidine derivatives typically involves multi-step organic reactions. For instance, the incorporation of the trifluoromethyl group is crucial for enhancing the compound's lipophilicity and biological activity. The structural characterization is often confirmed through techniques such as NMR spectroscopy and X-ray crystallography.
Anticancer Activity
Recent studies have demonstrated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For example, a related compound was tested against various human cancer cell lines (A375, C32, DU145, MCF-7) and showed promising results in inhibiting cell proliferation. The evaluation was conducted using metabolic assays to assess mitochondrial activity, which is directly correlated with cell viability .
Table 1: Anticancer Activity Overview
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A375 | 5.2 | Inhibition of cell cycle progression |
| This compound | MCF-7 | 4.8 | Induction of apoptosis |
| Related Thiazolo Derivative | DU145 | 3.9 | Mitochondrial dysfunction |
The mechanism through which these compounds exert their anticancer effects often involves the modulation of key signaling pathways. For instance, they may inhibit kinases involved in cell cycle regulation or induce apoptosis via mitochondrial pathways. Specific compounds have been identified as potent inhibitors of PI5P4Kγ, which plays a role in cellular signaling and cancer progression .
Case Studies
- In Vitro Studies : A series of in vitro studies revealed that the trifluoromethyl substitution significantly enhances the anticancer activity of pyrrolopyrimidine derivatives. In one study, the compound demonstrated cytotoxic effects across multiple cancer cell lines with varying degrees of selectivity .
- In Vivo Efficacy : Animal models have also been employed to assess the therapeutic potential of these compounds. In a study involving mice with implanted tumors, treatment with a pyrrolopyrimidine derivative resulted in significant tumor size reduction compared to control groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-[4-(trifluoromethyl)benzenesulfonyl]-pyrrolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : The core pyrrolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of substituted β-dicarbonyl compounds with amidines or via ring-closing metathesis. Sulfonylation at the 6-position is achieved using 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or DMF. Purification often involves column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and isotopic patterns, especially for trifluoromethyl groups. <sup>1</sup>H/<sup>13</sup>C NMR can resolve regioselectivity in sulfonylation (e.g., distinguishing N- vs. O-sulfonation), while <sup>19</sup>F NMR confirms trifluoromethyl integrity. X-ray crystallography is recommended for unambiguous confirmation of the fused pyrrolopyrimidine ring system .
Advanced Research Questions
Q. How can researchers mitigate regioselectivity challenges during sulfonylation of the pyrrolo[3,4-d]pyrimidine core?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use bulky bases (e.g., 2,6-lutidine) to direct sulfonylation to the less hindered nitrogen. Computational modeling (DFT calculations) can predict reactive sites. Experimental validation via competitive reactions with isotopic labeling (e.g., deuterated intermediates) helps confirm pathways .
Q. What strategies are effective in resolving contradictions in reported biological activities (e.g., antiproliferative vs. cytotoxic effects)?
- Methodological Answer : Discrepancies may arise from isomer purity (e.g., pyrrolo[3,4-d] vs. [2,3-d] regioisomers) or assay conditions. Perform rigorous HPLC purity checks (>95%) and comparative studies using standardized cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and evaluate mechanisms (apoptosis via Annexin V/PI staining, cell cycle arrest via flow cytometry) .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer : Modify solubility via pro-drug strategies (e.g., tert-butyl esterification at the sulfonyl group, as seen in CAS 903129-71-5). Assess logP values using shake-flask or HPLC-derived methods. For metabolic stability, conduct microsomal assays (human/rat liver microsomes) and identify degradation hotspots via LC-MS metabolite profiling .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC50 values. Validate with replicates (n ≥ 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address outliers via Grubbs’ test or robust regression methods .
Q. How should researchers handle conflicting spectral data (e.g., unexpected <sup>19</sup>F NMR shifts)?
- Methodological Answer : Verify solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts. Cross-check with computational NMR prediction tools (e.g., ACD/Labs). If discrepancies persist, synthesize a reference standard (e.g., tert-butyl-protected analog, CAS 903129-71-5) for direct comparison .
Biological Mechanism Studies
Q. What in vitro assays are most robust for elucidating the compound’s antiproliferative mechanisms?
- Methodological Answer : Combine MTT/XTT assays for viability with caspase-3/7 activation kits for apoptosis. For autophagy, monitor LC3-II/LC3-I ratios via western blot. Use siRNA knockdown of target pathways (e.g., PI3K/AKT/mTOR) to validate specificity .
Q. How can target engagement be confirmed for this compound in kinase inhibition studies?
- Methodological Answer : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) at 1 µM ATP. Use SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff). Cross-validate with cellular thermal shift assays (CETSA) to confirm target stabilization in live cells .
Notes for Reproducibility
- Synthetic Reproducibility : Document reaction atmosphere (argon vs. nitrogen), as moisture sensitivity varies with sulfonylating agents.
- Biological Reproducibility : Adhere to FAIR data principles; share raw spectral/assay data via repositories like Zenodo or Figshare.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
